molecular formula C17H22Cl2N4 B1662600 Ro 10-5824 dihydrochloride CAS No. 189744-94-3

Ro 10-5824 dihydrochloride

Cat. No. B1662600
M. Wt: 353.3 g/mol
InChI Key: UZHMRJRDYCRKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 10-5824 dihydrochloride is a selective dopamine D4 receptor partial agonist . It binds with high affinity (K = 5.2 nM), displaying 250-fold selectivity over D3 receptors and >1000-fold selectivity over D2, D1, and D5 receptors .


Molecular Structure Analysis

The molecular formula of Ro 10-5824 dihydrochloride is C17H20N4.2HCl . The chemical name is 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride .


Physical And Chemical Properties Analysis

Ro 10-5824 dihydrochloride is a white solid . It is soluble to 100 mM in water and to 75 mM in DMSO . The molecular weight is 353.29 .

Scientific Research Applications

Neurophysiological and Behavioral Effects

  • Cognitive Function Improvement : Ro 10-5824 dihydrochloride has been studied for its potential in enhancing cognitive functions. Nakazawa et al. (2015) investigated its effects on cognitive performance in common marmosets, finding that the compound significantly increased success rates in cognitive tasks without affecting spontaneous locomotion. This study highlights Ro10-5824's role in modulating cognitive functions, potentially through its action on dopamine D4 receptors (Nakazawa, Murai, Miyauchi, Kotani, & Ikeda, 2015).
  • Neurophysiological Implications : The same study by Nakazawa et al. also explored the neurophysiological effects of Ro 10-5824, demonstrating an increase in baseline gamma band activity in the frontal cortex of common marmosets. This finding suggests that Ro 10-5824 dihydrochloride may influence brain activity patterns associated with attention and behavioral inhibition, which are crucial aspects of cognitive function (Nakazawa, Murai, Miyauchi, Kotani, & Ikeda, 2015).

Safety And Hazards

Ro 10-5824 dihydrochloride is intended for research use only . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMRJRDYCRKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 10-5824 dihydrochloride

CAS RN

189744-94-3
Record name RO-10-5824 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-10-5824 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, G Palczewska, I Masuho, S Gao, H Jin… - Science …, 2016 - science.org
… Ro 10-5824 dihydrochloride … , rotigotine hydrochloride, sumanirole maleate, B-HT 920, Ro 10-5824 dihydrochloride, YM 202074, cinnabarinic acid, MTP, ICI 118,551 hydrochloride, GS …
Number of citations: 34 www.science.org
I vitro Activity, I vivo Activity
Number of citations: 0

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